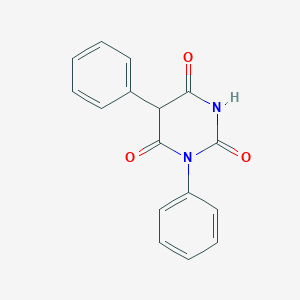

1,5-Diphenylbarbituric acid

Description

Historical Context and Evolution of Barbituric Acid Chemistry

The journey into the world of barbituric acid began in 1864, when German chemist Adolf von Baeyer first synthesized the parent compound, barbituric acid, also known as malonylurea. wikipedia.org This discovery laid the foundation for the development of a vast array of derivatives. Initially, barbituric acid itself was found to be pharmacologically inactive. wikipedia.org However, the functionalization of its core structure, particularly at the C-5 position, led to the emergence of the barbiturates, a class of drugs with significant central nervous system depressant effects. mdpi.com

The early 20th century marked a pivotal era in the evolution of barbituric acid chemistry with the introduction of the first pharmacologically active barbiturates. This advancement was largely driven by the work of chemists who explored the impact of various substituents on the molecule's properties. The synthesis of derivatives through reactions like the Knoevenagel condensation opened the door to a multitude of compounds with sedative, hypnotic, and anticonvulsant activities. wikipedia.org Over the years, thousands of barbiturate (B1230296) and related compounds have been synthesized, showcasing the versatility of the barbituric acid scaffold as a building block in medicinal chemistry and organic synthesis. wikipedia.org

Overview of Diphenyl Substitution Patterns in Barbituric Acid Core Structures

The substitution of phenyl groups onto the barbituric acid core can occur at different positions, leading to distinct isomers with varied three-dimensional structures and electronic properties. The most commonly studied diphenyl derivatives are the 1,3-diphenyl and 5,5-diphenyl isomers. The 1,5-diphenyl substitution pattern, while less common, presents a unique structural architecture.

The synthesis of these derivatives often involves condensation reactions. ontosight.ai For instance, 1,3-diphenylbarbituric acid can be synthesized and used as an intermediate in the formation of more complex molecules. mdpi.com The synthesis of 1,5-disubstituted barbiturates can be achieved through methods like the malonic ester condensation, which offers a versatile route to various alkyl- and aryl-substituted barbiturates. cdnsciencepub.com The choice of starting materials and reaction conditions is crucial in directing the substitution to the desired positions on the barbituric acid ring. mdpi.com

| Substitution Pattern | Description | General Synthetic Approach |

|---|---|---|

| 1,3-Diphenylbarbituric acid | Phenyl groups are attached to the nitrogen atoms at positions 1 and 3 of the barbituric acid ring. | Condensation of N,N'-diphenylurea with a malonic acid derivative. |

| 5,5-Diphenylbarbituric acid | Two phenyl groups are attached to the carbon atom at position 5 of the barbituric acid ring. ontosight.ai | Condensation of urea (B33335) with a diphenylmalonic acid derivative. ontosight.ai |

| 1,5-Diphenylbarbituric acid | One phenyl group is attached to a nitrogen atom at position 1 and another to the carbon atom at position 5. | Condensation of N-phenylurea with a phenylmalonic acid derivative. |

Significance of Diphenylbarbituric Acid Frameworks in Chemical Sciences

Diphenylbarbituric acid frameworks are of significant interest due to their diverse applications, ranging from medicinal chemistry to materials science. The phenyl groups can influence the compound's lipophilicity, which in turn affects its biological activity and potential as a therapeutic agent. ontosight.ai For example, derivatives of 1,3-diphenylbarbituric acid have been investigated for their anti-inflammatory properties. acs.org

The structural rigidity and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, make diphenylbarbituric acids valuable building blocks in supramolecular chemistry. academicjournals.org These interactions can be exploited to construct well-defined molecular assemblies and coordination polymers. The spectroscopic properties of these compounds are also of interest, with studies focusing on their UV-visible absorption and fluorescence characteristics. academicjournals.orguminho.pt The presence of phenyl groups can lead to interesting photophysical phenomena, and the synthesis of derivatives with specific spectroscopic signatures is an active area of research. researchgate.net The unique substitution pattern of this compound, combining both N- and C-phenylation, offers a distinct platform for the design of novel compounds with tailored chemical and physical properties.

Structure

3D Structure

Properties

CAS No. |

19011-66-6 |

|---|---|

Molecular Formula |

C16H12N2O3 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

1,5-diphenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C16H12N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h1-10,13H,(H,17,19,21) |

InChI Key |

WMRDYTQKCWQUCE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of Diphenylbarbituric Acid Compounds

Acid-Base Equilibria and Tautomerism in Diphenylbarbituric Acid Systems

The barbituric acid core of 1,5-diphenylbarbituric acid is known for its acidic nature. wikipedia.org The acidity of the α-carbon is a notable feature of barbituric acid derivatives. wikipedia.org Theoretical and experimental studies have shown that barbituric acid and its derivatives can exist in various tautomeric forms due to the mobility of hydrogen atoms. echemcom.comresearchgate.net The most common and stable form is generally the tri-keto tautomer. researchgate.net

The potential for keto-enol and lactam-lactim tautomerism is a key aspect of the chemistry of barbituric acid. echemcom.com While the tri-keto form is predominant, the presence of enol and lactim forms, even in small equilibrium concentrations, can significantly influence the compound's reactivity. researchgate.netresearchgate.net For this compound, the substitution at the N1 and C5 positions will influence the specific tautomeric equilibria.

| Tautomeric Form | Description | Relative Stability |

|---|---|---|

| Tri-keto | All three carbonyl groups are in the keto form. | Generally the most stable tautomer in the gas phase and in solution. researchgate.netresearchgate.net |

| Enol | One or more carbonyl groups are converted to hydroxyl groups, creating a carbon-carbon double bond in the ring. | Can be the most stable form in the solid state for some derivatives. researchgate.netresearchgate.net |

| Lactam-Lactim | An amide group is converted to its imidic acid tautomer. | Contributes to the acidic nature of the compound. echemcom.com |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by both nucleophilic and electrophilic behavior, stemming from the different reactive sites within the molecule. The electron-withdrawing nature of the carbonyl groups and the phenyl rings influences the electron density distribution and, consequently, the reactivity at various positions.

The deprotonated form of barbituric acid derivatives, the barbiturate (B1230296) anion, is an ambident nucleophile, meaning it can react with electrophiles at either a carbon or an oxygen atom. mdpi.com This leads to a competition between C-alkylation and O-alkylation. mdpi.com The outcome of this competition is dependent on several factors, including the nature of the electrophile, the solvent, and the reaction conditions. mdpi.com

For instance, in the palladium-catalyzed allylation of 1,5-dimethylbarbituric acid, C-alkylation was observed. semanticscholar.org The synthesis of various barbituric acid derivatives often involves alkylation at the C5 position. mdpi.commdpi.com However, N-alkylation is also a common reaction, as seen in the synthesis of N,N′-bismethoxymethyl-5,5-diphenyl-barbituric acid. google.com The presence of the phenyl group at the C5 position in this compound blocks C-alkylation at that site, directing reactions with electrophiles towards the nitrogen or oxygen atoms.

The kinetics and thermodynamics of reactions involving barbituric acid derivatives are crucial for understanding and controlling the reaction outcomes. echemcom.com For example, in proton transfer reactions, both kinetic and thermodynamic stability play a role in determining the preferred pathway. echemcom.com Computational studies have been employed to investigate the energy barriers and reaction pathways for tautomerization and other reactions. rsc.org

The reaction between barbituric acid and other molecules can be reversible, with the kinetics of both the forward (recognition) and reverse (dissociation) reactions being important. nih.gov For instance, the kinetic constant of the recognition reaction between a melamine (B1676169) monolayer and barbituric acid was found to be nearly independent of temperature, while the dissociation reaction's kinetic constant increased with temperature. nih.gov In some cascade reactions involving barbituric acid derivatives, the final product can be determined by either kinetic or thermodynamic control. rsc.org

Intramolecular Electronic Phenomena

The electronic structure of this compound allows for interesting intramolecular electronic phenomena, including charge transfer and effects related to the restriction of molecular motion. These phenomena are often associated with the compound's photophysical properties.

In molecules containing both electron-donating and electron-withdrawing groups, intramolecular charge transfer (ICT) can occur upon photoexcitation. rsc.org In the context of barbituric acid derivatives, the barbituric acid moiety can act as an electron-acceptor. rsc.orgresearchgate.net When coupled with an electron-donating group, such as a triphenylamine (B166846) or carbazole (B46965) moiety, ICT can be observed. rsc.org For this compound, the phenyl groups can participate in the electronic structure, but significant ICT would likely require a stronger electron-donating group to be present in the molecule.

The phenomenon of aggregation-induced emission (AIE) is often explained by the restriction of intramolecular motion (RIM) in the aggregated state. rsc.orgnih.gov Molecules that are non-emissive in solution can become highly fluorescent upon aggregation because the restriction of intramolecular rotations and vibrations blocks non-radiative decay pathways. rsc.orgnih.govrsc.orgresearchgate.net Barbituric acid derivatives have been incorporated into AIE-active luminogens. rsc.org The mechanism involves the restriction of intramolecular motions, which makes dark states kinetically or thermodynamically inaccessible, thereby promoting radiative decay. nih.gov In the case of this compound, the rotation of the phenyl groups could be a key intramolecular motion that, if restricted in an aggregated state, could lead to enhanced emission.

| Phenomenon | Description | Relevance to this compound |

|---|---|---|

| Intramolecular Charge Transfer (ICT) | Photoinduced electron transfer from a donor to an acceptor part of the same molecule. rsc.org | The barbituric acid core can act as an acceptor; the phenyl groups are weakly donating. Significant ICT would likely require a stronger donor substituent. |

| Restriction of Intramolecular Motion (RIM) | Suppression of non-radiative decay pathways by restricting molecular motions in the aggregated state, often leading to aggregation-induced emission (AIE). rsc.orgnih.gov | The rotation of the two phenyl groups is a key intramolecular motion. Restriction of this motion in an aggregate could potentially lead to enhanced fluorescence. |

Compound Names Mentioned in this Article

this compound

1,5-dimethylbarbituric acid semanticscholar.org

N,N′-bismethoxymethyl-5,5-diphenyl-barbituric acid google.com

Barbituric acid wikipedia.orgechemcom.comresearchgate.netresearchgate.netmdpi.commdpi.comnih.govrsc.orgresearchgate.net

Meldrum's acid mdpi.commdpi.com

Malonate mdpi.com

Triphenylamine rsc.org

Carbazole

Advanced Spectroscopic and Structural Characterization of Diphenylbarbituric Acid Materials

High-Resolution Vibrational Spectroscopy (Infrared, Raman)

For barbituric acid and its derivatives, characteristic vibrational modes are associated with the pyrimidine (B1678525) ring and its substituents. Key spectral regions include the C=O stretching vibrations, typically observed in the range of 1680-1750 cm⁻¹, and the N-H stretching vibrations for unsubstituted or mono-substituted nitrogens, usually appearing between 3100 and 3400 cm⁻¹. The presence and position of phenyl groups introduce additional bands corresponding to C-H stretching, C=C ring stretching, and various bending modes.

While specific IR and Raman data for 1,5-diphenylbarbituric acid are not available in the current body of scientific literature, theoretical studies on related compounds like barbituric acid have been performed. Anharmonic computations have been shown to improve the agreement between calculated and experimental wavenumbers, particularly in the high-frequency region (>1700 cm⁻¹) mdpi.com. The analysis of these spectra in well-characterized isomers allows for the identification of polymorphs and the study of intermolecular interactions, such as hydrogen bonding.

Table 1: Representative Vibrational Frequencies for Barbituric Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1680 - 1750 |

| N-H | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Note: This table is a generalized representation based on data for barbituric acid and its derivatives. Specific values will vary with substitution patterns and physical state.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of diphenylbarbituric acid derivatives are of significant interest, particularly in the context of their photophysical behavior. UV-Vis absorption and fluorescence spectroscopy are primary tools for investigating these properties.

The absorption spectra of these compounds are characterized by π-π* transitions within the aromatic phenyl rings and the barbiturate (B1230296) core. The position and intensity of these absorption bands can be influenced by the solvent polarity and the specific substitution pattern on the molecule. Current time information in Bangalore, IN.

Aggregation-Induced Emission (AIE) Properties

A noteworthy characteristic of some barbituric acid derivatives is aggregation-induced emission (AIE). orgsyn.orggatech.edu In this phenomenon, the molecules are weakly fluorescent in dilute solutions but become highly emissive in the aggregated state or in the solid form. orgsyn.orgacademicjournals.org This behavior is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which suppresses non-radiative decay pathways and enhances fluorescence. orgsyn.org

Derivatives of 1,3-diphenylbarbituric acid have been synthesized and shown to exhibit AIE properties. gatech.edusandoopharma.com For instance, the introduction of a diphenylamino styrene (B11656) group at the 5-position of a 1,3-diphenylbarbituric acid core results in a compound with pronounced AIE characteristics. orgsyn.org The emission wavelength of these AIE-active compounds can often be tuned by varying the water fraction in a solvent mixture, indicating a sensitivity to the aggregation state. orgsyn.org

Luminescence Characteristics and Quantum Yields

The luminescence of barbituric acid derivatives can be modulated by chemical modifications. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter in evaluating the performance of these materials for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. academicjournals.org

For some barbituric acid derivatives, high solid-state fluorescence quantum yields have been reported, which is a direct consequence of the AIE effect. orgsyn.org The quantum yield can be influenced by factors such as the molecular structure and the surrounding environment. For example, derivatives of 5-(benzylidene)barbituric acid have been investigated for their spectral-luminescent properties, with the substituent on the phenyl ring affecting the emission color. orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton and Carbon NMR Chemical Shift Analysis

¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the structure of diphenylbarbituric acid derivatives. In ¹H NMR, the chemical shifts of the phenyl protons typically appear in the aromatic region (δ 7-8 ppm). The protons on the barbiturate ring and any alkyl substituents will have characteristic chemical shifts depending on their electronic environment.

In ¹³C NMR, the carbonyl carbons of the barbiturate ring are typically observed in the downfield region (around δ 150-170 ppm). The chemical shifts of the phenyl carbons provide information about the substitution pattern. While specific NMR data for this compound is unavailable, data for related compounds like 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is documented in databases like PubChem.

Table 2: Generalized ¹H NMR Chemical Shifts for Diphenylbarbituric Acid Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Phenyl) | 7.0 - 8.0 |

| Barbiturate Ring (C5-H) | ~3.5 - 4.5 |

Note: This table is a generalized representation. Actual values are dependent on the specific isomer and solvent.

Table 3: Generalized ¹³C NMR Chemical Shifts for Diphenylbarbituric Acid Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 150 - 170 |

| Aromatic (Phenyl) | 120 - 140 |

Note: This table is a generalized representation. Actual values are dependent on the specific isomer and solvent.

Advanced Two-Dimensional NMR Techniques for Structural Elucidation

For complex structures, or to definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. These include experiments such as COSY (Correlation Spectroscopy), which identifies coupled protons, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range connectivity between protons and carbons, which is crucial for confirming the substitution pattern on the barbiturate ring and the phenyl groups. While no 2D NMR data has been published for this compound, these techniques are routinely applied to characterize its isomers and other derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and exploring the structural features of a compound through its fragmentation pattern. tutorchase.com For this compound (C₁₆H₁₂N₂O₃), the molecular ion peak ([M]⁺•) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 280.28 g/mol . nih.gov

Upon ionization in a mass spectrometer, the molecular ion can undergo fragmentation, breaking at its weakest bonds to form smaller, charged fragments and neutral molecules. tutorchase.com The analysis of these fragments provides a veritable fingerprint of the molecule's structure. For this compound, fragmentation is anticipated to occur around the stable barbiturate ring and the phenyl substituents.

Key fragmentation pathways for aromatic compounds often involve the loss of the aromatic groups. libretexts.org Cleavage of the bond connecting a phenyl group to the barbiturate ring would result in a significant fragment. The stability of the resulting ions often dictates the most prominent peaks in the mass spectrum. tutorchase.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure / Loss | m/z Value |

|---|---|---|

| [C₁₆H₁₂N₂O₃]⁺• | Molecular Ion (Parent Ion) | 280 |

| [C₁₀H₇N₂O₃]⁺ | Loss of a phenyl radical (•C₆H₅) | 203 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

| [C₇H₅O]⁺ | Benzoyl cation (from ring cleavage) | 105 |

Note: The m/z values are based on the most common isotopes and are integer values for simplicity. The actual measured values would be more precise.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Crystal Packing and Hydrogen Bonding Networks

The solid-state architecture of barbiturates is dominated by extensive hydrogen bonding. The barbiturate moiety contains two N-H groups that act as hydrogen bond donors and three C=O groups that can act as hydrogen bond acceptors. mdpi.com This functionality facilitates the formation of robust and predictable hydrogen-bonded networks, which are fundamental to the molecular recognition and self-assembly of these molecules. acs.orgresearchgate.net

In cocrystals of 5,5-diphenylbarbituric acid with melamine (B1676169) derivatives, the molecules assemble into infinite "tapes" held together by a triad (B1167595) of hydrogen bonds. harvard.edu The primary interactions are N-H···O=C hydrogen bonds between the barbiturate and melamine rings. Even in the absence of a co-former, it is expected that this compound would form similar networks where one molecule's N-H group donates a hydrogen to a carbonyl oxygen on an adjacent molecule.

Table 2: Typical Hydrogen Bond Parameters in Barbiturate Structures

| Donor (D) | Acceptor (A) | D-H···A Interaction | Typical Distance (Å) | Reference |

|---|

These interactions dictate how the molecules pack together in the crystal, influencing properties like density and stability. The phenyl substituents also play a role in the crystal packing through weaker van der Waals and potential π-π stacking interactions.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is determined by a balance of intramolecular steric effects and intermolecular packing forces. The six-membered barbiturate ring is expected to be nearly planar. The key conformational variables are the torsion angles describing the orientation of the two phenyl rings relative to the central heterocyclic ring.

In the crystal structure of a complex containing 5,5-diphenylbarbituric acid, the two phenyl rings are not coplanar with the barbiturate ring due to steric hindrance. harvard.edu They are twisted out of the plane of the central ring. This twisting minimizes steric clash between the ortho-hydrogens of the phenyl groups and the carbonyl oxygens of the barbiturate ring. The specific torsion angles would be precisely determined by the local electronic and steric environment within the crystal lattice. For this compound, one phenyl group is attached to a nitrogen and the other to a carbon, which would lead to a unique conformational arrangement compared to the 5,5-isomer, though the principle of steric avoidance would still hold.

Theoretical and Computational Chemistry Studies on Diphenylbarbituric Acid Systems

Quantum Mechanical Investigations of Electronic Structure and Energetics

Quantum mechanics (QM) is the fundamental theory used to describe the behavior of electrons in molecules. QM calculations allow for the precise determination of molecular properties such as energy, electron distribution, and reactivity.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. These calculations are instrumental in exploring the ground-state properties of molecules like 1,5-Diphenylbarbituric acid.

Researchers employ DFT to optimize the molecular geometry, finding the most stable arrangement of atoms in three-dimensional space. For instance, theoretical studies on the parent barbituric acid have utilized DFT methods like B3LYP to investigate the stability of its different tautomeric forms (keto-enol and lactam-lactim). samipubco.com Such an analysis for this compound would reveal the preferred tautomer and the influence of the two phenyl groups on the barbiturate (B1230296) ring's structure.

Key electronic properties derived from DFT calculations include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. While specific DFT studies on this compound are not widely available, analyses of related derivatives show that substituents significantly influence these electronic properties. researchgate.netresearchgate.net

Table 1: Example of Ground-State Properties from DFT Calculations This table illustrates typical data obtained from DFT calculations for a barbituric acid derivative. The values are representative and not specific to this compound.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -1055.7 | Thermodynamic stability of the molecule |

| HOMO Energy (eV) | -6.8 | Energy of the highest occupied molecular orbital |

| LUMO Energy (eV) | -1.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (eV) | 5.3 | Indicator of chemical reactivity and stability |

| Dipole Moment (Debye) | 3.1 | Measure of molecular polarity |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods are generally more computationally demanding than DFT but can provide higher accuracy, often considered the "gold standard" for theoretical predictions.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory. For even greater accuracy, composite methods like the Gaussian-n (Gn) theories (e.g., G3 and G4) are used. These composite methods combine results from several high-level calculations to extrapolate a highly accurate energy. For example, G3 and G4 methods have been successfully used to compute the gas-phase acidities of 5,5-dialkyl barbituric acids with results that show excellent agreement with experimental measurements. nih.gov A similar application to this compound would provide a precise determination of its intrinsic acidity.

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure of a molecule is not static; it can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies and the energy barriers for interconversion.

For this compound, the primary degrees of freedom are the rotations of the two phenyl groups relative to the central barbiturate ring. Molecular modeling techniques, which can range from fast molecular mechanics (MM) force fields to more accurate quantum mechanical methods, are used to explore the potential energy surface associated with these rotations.

A typical conformational analysis involves:

Scanning Potential Energy Surfaces: Systematically rotating the dihedral angles that define the orientation of the phenyl groups and calculating the energy at each step. This process identifies energy minima (stable conformers) and transition states (energy barriers).

Geometry Optimization: Starting from various initial geometries, optimizing the structure to find the nearest local energy minimum.

Frequency Calculations: Performing these calculations on the optimized conformers to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy, which determines the relative population of each conformer at a given temperature.

Studies on similarly flexible molecules, such as 5-benzylimidazolidin-4-one derivatives, demonstrate how computational methods can identify preferred conformers, which are then often validated by comparison with experimental X-ray crystal structures. ethz.ch Such an analysis for this compound would clarify how the two phenyl rings arrange themselves to minimize steric hindrance and maximize stabilizing interactions.

Table 2: Example of Relative Energies of Conformers This table shows a hypothetical conformational analysis for a molecule with two rotating phenyl groups. The energy values are for illustrative purposes.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| A | 45 | 45 | 0.00 | 75.1 |

| B | 45 | -45 | 0.85 | 18.7 |

| C | 90 | 90 | 1.50 | 6.2 |

Simulation of Spectroscopic Signatures

Computational methods are widely used to predict and interpret spectroscopic data, providing a direct link between theoretical models and experimental observations. For this compound, key spectroscopic techniques like infrared (IR), Raman, UV-visible (UV-Vis), and nuclear magnetic resonance (NMR) can be simulated.

Vibrational Spectroscopy (IR and Raman): The simulation of vibrational spectra is typically performed using DFT or ab initio methods. After geometry optimization, a frequency calculation yields the vibrational modes, their frequencies (wavenumbers), and their intensities. These theoretical spectra are invaluable for assigning experimental peaks to specific molecular motions. Anharmonic calculations can further improve the agreement between theoretical and experimental wavenumbers. researchgate.net

Electronic Spectroscopy (UV-Vis): The prediction of electronic absorption spectra is achieved using methods like Time-Dependent DFT (TD-DFT). researchgate.netresearchgate.net These calculations provide the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities), which helps in understanding the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing calculated and experimental chemical shifts is a powerful method for structural elucidation and conformational analysis.

Intermolecular Interaction Energy Calculations in Supramolecular Assemblies

In the solid state, molecules of this compound will pack together to form a crystal lattice. The structure and stability of this crystal are governed by intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Barbituric acids are well-known for their ability to form extensive hydrogen-bonded networks. researchgate.net

Computational chemistry offers several approaches to study these interactions:

Dimer Calculations: The interaction energy between two molecules can be calculated directly. By placing two molecules in a specific orientation (e.g., a hydrogen-bonded pair or a stacked pair) and subtracting the energies of the individual molecules (monomers) from the energy of the pair (dimer), the interaction energy can be determined. A correction for basis set superposition error (BSSE) is typically applied to improve accuracy.

Hirshfeld Surface Analysis: This is a powerful graphical method for visualizing and quantifying intermolecular contacts in a crystal. The Hirshfeld surface is mapped with properties like the distance to the nearest nucleus inside or outside the surface, providing a detailed picture of the interaction types and their relative importance.

Periodic DFT: For a complete understanding of the solid state, calculations can be performed on the entire crystal lattice using periodic boundary conditions. This approach accounts for all long-range interactions within the crystal and can be used to optimize the crystal structure and calculate cohesive energies.

Studies on related systems, such as co-crystals of 5,5-disubstituted barbiturates, have shown that a combination of strong N-H···O hydrogen bonds and weaker interactions dictates the final supramolecular assembly. researchgate.net For this compound, π-π interactions between the phenyl groups would also be expected to play a significant role in the crystal packing.

Supramolecular Chemistry and Materials Science Applications of Diphenylbarbituric Acid Scaffolds

Hydrogen Bonding Motifs and Self-Assembly Strategies

The foundation of 1,5-diphenylbarbituric acid's utility in supramolecular chemistry lies in its predictable and robust hydrogen bonding capabilities. The barbiturate (B1230296) ring possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, facilitating the formation of various intermolecular interactions. These interactions are the driving force behind the self-assembly of individual molecules into larger, ordered structures.

Studies on N-monosubstituted derivatives of barbituric acid have revealed that they predominantly form either dimeric structures or helical chains through N-H···O hydrogen bonds. nih.govresearchgate.net For instance, the crystal structure of some derivatives showcases centrosymmetric N-H···O hydrogen-bonded dimers. researchgate.net This dimerization is a common motif, where two molecules recognize each other through complementary hydrogen bonds. researchgate.netresearchgate.net

Beyond simple dimers, the strategic placement of functional groups can direct the self-assembly process towards more complex architectures. The phenyl groups in this compound introduce the possibility of π-π stacking interactions, which work in concert with hydrogen bonding to stabilize the resulting supramolecular structures. This interplay of forces allows for the formation of extended one-dimensional tapes, two-dimensional sheets, and even three-dimensional networks. The specific geometry and connectivity of these assemblies can be tuned by modifying the substitution pattern on the barbiturate core.

Design and Fabrication of Supramolecular Polymers

The ability of this compound to form directional and reversible non-covalent bonds makes it an excellent monomer for the construction of supramolecular polymers. rsc.orgrug.nl These polymers, held together by interactions like hydrogen bonding and π-π stacking, exhibit unique properties such as responsiveness to external stimuli and self-healing capabilities. rsc.org

The polymerization process is typically initiated by a change in solvent polarity or temperature, which promotes the self-assembly of the monomers into long, chain-like structures. rug.nl The hydrophobic effect can also play a significant role in driving the assembly process in aqueous environments. rug.nl The resulting supramolecular polymers can exhibit a range of morphologies, from flexible chains to rigid rods, depending on the nature of the intermolecular interactions. tue.nl

A key characteristic of these polymers is their dynamic nature, which allows for their characterization using a variety of techniques, including size exclusion chromatography, viscometry, and light scattering. rsc.org The reversible nature of the non-covalent bonds also means that the polymerization process can be controlled and even reversed by altering the environmental conditions. chemrxiv.org

Co-crystal Engineering and Host-Guest Chemistry

Co-crystal engineering offers a powerful strategy for modifying the physicochemical properties of solid-state materials without altering the chemical structure of the active pharmaceutical ingredient (API). crimsonpublishers.com This approach involves the co-crystallization of two or more different molecular components in a stoichiometric ratio. crimsonpublishers.com this compound, with its array of hydrogen bonding sites, is an excellent co-former for creating novel co-crystals. yu.edu.jo

The formation of co-crystals is guided by the principles of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. google.com In the context of this compound, the amide-acid heterosynthon is a particularly useful tool for designing co-crystals with specific structures and properties. google.com By carefully selecting the co-former, it is possible to create materials with improved solubility, stability, and bioavailability. crimsonpublishers.com

The cavity-like structure that can be formed by the self-assembly of this compound derivatives also lends itself to host-guest chemistry. thno.orgrsc.org These supramolecular hosts can encapsulate guest molecules within their cavities, leading to the formation of inclusion complexes. yu.edu.jounh.edu This host-guest binding is often highly selective, allowing for the recognition and separation of specific molecules. researchgate.net The principles of host-guest chemistry are fundamental to applications in drug delivery, sensing, and catalysis. thno.orgnih.gov

Development of Chemical Sensors and Recognition Materials

The unique photophysical properties of barbituric acid derivatives, coupled with their ability to engage in specific molecular recognition events, have led to their use in the development of chemical sensors. mdpi.comcolostate.educhemcu.org These sensors can detect a wide range of analytes, from small ions to large biomolecules, with high sensitivity and selectivity. researchgate.net

Fluorescent Quenching-Based Sensor Design

One of the most common strategies for designing fluorescent sensors is based on the principle of fluorescence quenching. uzh.ch In this approach, the fluorescence of a sensor molecule is "turned off" in the presence of a specific analyte. uzh.ch Derivatives of this compound have been successfully employed in this type of sensor design. researchgate.net

For example, a derivative of 1,3-diphenyl-barbituric acid has been shown to be an effective fluorescent sensor for nitroaromatic explosives. researchgate.net The sensor molecule exhibits aggregation-induced emission (AIE), meaning it is highly fluorescent in the aggregated state. researchgate.net Upon interaction with an analyte like 2,4,6-trinitrophenol (picric acid), the fluorescence is quenched, providing a clear signal for the presence of the explosive. researchgate.net The sensitivity of these sensors can be exceptionally high, with some systems exhibiting Stern-Volmer quenching constants on the order of 10⁴ M⁻¹. researchgate.net The design of these sensors often involves creating a "push-pull" electronic system within the molecule to enhance its photophysical properties. researchgate.net

| Sensor Derivative | Analyte | Quenching Constant (Ksv) |

| 5-(4-diphenylamino styrene)-1,3-diphenyl-barbituric acid | 2,4,6-trinitrophenol (PA) | 4.1 × 10⁴ M⁻¹ |

This table presents data on the fluorescence quenching-based sensing capabilities of a this compound derivative.

Coordination Chemistry of Diphenylbarbituric Acid Derivatives As Ligands

Future Directions and Interdisciplinary Research Opportunities in Diphenylbarbituric Acid Chemistry

Integration with Nanoscience and Advanced Materials Research

The integration of 1,5-diphenylbarbituric acid and its analogues into nanoscience and materials research presents a promising frontier. The inherent ability of barbiturates to form extensive hydrogen-bonding networks makes them ideal building blocks for creating ordered supramolecular assemblies and advanced materials with tailored properties. researchgate.netmdpi.com

Researchers are exploring the use of barbituric acid derivatives in the fabrication of novel materials with unique photophysical characteristics, such as luminescence and non-linear optical (NLO) properties. researchgate.net A notable area of development is in the field of Aggregation-Induced Emission (AIE). For instance, specific derivatives like 5-(4-diphenylamino styrene)-1,3-diphenyl-barbituric acid have been shown to exhibit AIE effects, where the molecule becomes highly fluorescent in an aggregated state. researchgate.net This property is invaluable for developing sensitive fluorescent probes and solid-state lighting applications. The mechanism often involves intramolecular charge transfer (ICT) and restriction of intramolecular motion (RIM) in the aggregated form, which can be studied through spectroscopic methods and theoretical calculations. researchgate.net

Furthermore, the formulation of diphenylbarbituric acid derivatives into nanoparticles and liposomal preparations is being contemplated for advanced applications, potentially in areas like targeted drug delivery. google.com The ability to encapsulate these compounds within nanocarriers could enhance their efficacy and open new therapeutic windows, although this area remains largely exploratory. The creation of zwitterionic indolenine-barbituric acid scaffolds, which can form 1D-supramolecular assemblies, further highlights the potential for designing complex, functional materials based on the barbiturate (B1230296) core. rsc.org

Computational Design of Novel Diphenylbarbituric Acid Architectures with Targeted Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of novel diphenylbarbituric acid architectures with specific, predictable properties. researchgate.netresearchgate.net These theoretical methods allow for the in-silico exploration of molecular structures, electronic properties, and reaction pathways, significantly accelerating the discovery and development of new functional molecules while minimizing experimental costs.

DFT calculations are routinely employed to predict the geometric and electronic structures of barbituric acid derivatives. researchgate.netmdpi.com This includes optimizing molecular geometries, calculating orbital energies (HOMO/LUMO), and predicting spectral data (IR, NMR), which can then be correlated with experimental results. researchgate.net For example, computational studies have been used to understand the intramolecular charge transfer (ICT) characteristics in AIE-active barbiturates and to elucidate the tautomeric forms that a molecule is likely to adopt. researchgate.netresearchgate.net

The predictive power of computational chemistry is being harnessed to design molecules for specific applications. Scientists have used these tools to design novel 5-acylbarbituric acid derivatives as potential herbicides and to understand the regioselectivity of multi-component reactions for synthesizing complex heterocyclic systems like pyrimido[4,5-b]quinolines. sioc-journal.cnnih.gov By modeling the interactions between a molecule and its biological target or by predicting its photophysical behavior, researchers can screen vast libraries of virtual compounds and prioritize the most promising candidates for synthesis.

| Computational Method | Application in Diphenylbarbituric Acid Research | Key Findings | Reference(s) |

| Density Functional Theory (DFT) | Investigation of molecular structure, electronic properties, and reactivity. | Used to predict geometries, orbital energies, and spectral data; elucidates tautomeric preferences and reaction mechanisms. | researchgate.netresearchgate.net |

| DFT / TD-DFT | Study of photophysical properties like Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE). | Confirms ICT possibilities and helps understand the mechanism of AIE in fluorescent derivatives. | researchgate.net |

| DFT (B3LYP/6-31G) | Analysis of molecular structure for specific applications like corrosion inhibition. | Calculates quantum chemical parameters to predict the efficiency of inhibition. | researchgate.net |

| Computational Studies | Investigation of regioselectivity in multi-component reactions. | Provides insights into why a particular isomer is formed preferentially during synthesis. | nih.gov |

Exploration of Unconventional Reactivity and Transformation Pathways

Modern synthetic chemistry is unlocking new and unconventional reaction pathways for this compound, moving far beyond classical condensation reactions. The focus has shifted towards developing sophisticated catalytic systems to construct complex, high-value chiral molecules and diverse heterocyclic scaffolds that were previously difficult to access. mdpi.comsemanticscholar.org

A significant area of progress is in asymmetric catalysis, where chiral organocatalysts or metal-based catalysts are used to control the stereochemical outcome of reactions. mdpi.com This has enabled the enantioselective synthesis of barbiturate derivatives containing tetrasubstituted carbon stereocenters. A prime example is the enantioselective Michael addition of N,N'-diphenylbarbituric acid to β-nitrostyrene. nsf.gov This reaction, catalyzed by a chiral bifunctional thiosquaramide, proceeds with high yield and excellent enantioselectivity, demonstrating a powerful method for creating chiral barbiturate structures. nsf.gov Thiosquaramides are noted to be more acidic and soluble in organic solvents compared to their oxo-analogs, enhancing their catalytic performance. nsf.gov

Multi-component reactions (MCRs) are also being extensively explored to rapidly build molecular complexity from simple barbiturate precursors. researchgate.net These reactions allow for the one-pot synthesis of intricate structures like spiro-compounds and fused bicycles, such as tetrahydropyrano and furo[2,3-d]pyrimidine (B11772683) systems. mdpi.comresearchgate.net The reactivity of derivatives like alkylidene barbituric acids as potent electrophiles is key to their successful use in these complex annulation and cycloaddition reactions. mdpi.com

| Reaction Type | Catalyst/Reagents | Product Type | Significance | Reference(s) |

| Enantioselective Michael Addition | Chiral Thiosquaramide E (0.5 mol%), Toluene | 5-(1-Aryl-2-nitroethyl)-1,3-diphenylbarbituric acid derivatives | High yields (up to 99%) and enantioselectivities (up to 98% ee) for the synthesis of chiral barbiturates. | nsf.gov |

| Domino Michael-oxa-Michael Addition | Bifunctional organocatalyst (tertiary amine-thiourea) | Tetrahydropyrano bicycles | Efficient construction of fused heterocyclic systems from N,N'-dimethyl barbituric acid. | mdpi.com |

| (3+2) and (4+2) Cycloadditions | Asymmetric catalysis | Spiro-compounds | Access to rigid, three-dimensional molecular architectures from alkylidene barbituric acids. | mdpi.com |

| Multi-component Annulation | H₃PW₁₂O₄₀ or microwave irradiation | Pyrido[2,3-d:6,5-d']dipyrimidines | Synthesis of complex fused systems from barbituric acids, aldehydes, and other components. | researchgate.net |

Role in Green and Sustainable Chemical Processes

In line with the global push for environmentally responsible science, the principles of green chemistry are being increasingly integrated into the synthesis of this compound derivatives. researchgate.net This involves developing new protocols that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

A key strategy is the replacement of volatile and toxic organic solvents with more benign alternatives. Numerous synthetic procedures for barbituric acid derivatives now utilize water as the reaction medium or employ solvent-free conditions. mdpi.comtsijournals.com For example, the Knoevenagel condensation of barbituric acid with aromatic aldehydes to form 5-arylidine derivatives has been successfully achieved by simply grinding the reactants with a catalytic amount of sodium acetate (B1210297) at room temperature, eliminating the need for any solvent. tsijournals.com

The development and use of reusable catalysts is another cornerstone of green synthesis in this area. Heterogeneous catalysts, such as Fe₂O₃/MFe₂O₄ (M = Cu, Ni) nanoparticles, have been shown to be highly efficient for the synthesis of arylidene barbituric acid derivatives. inorgchemres.org These magnetic nanoparticles can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. Similarly, deep eutectic solvents (DES), such as a mixture of methyltriphenylphosphonium (B96628) bromide and protocatechuic acid, have been employed as recyclable, non-toxic catalysts for producing pyranopyrimidines from barbituric acid. nih.gov Reusable ionic liquids have also been reported as effective catalysts for these transformations in aqueous media. mdpi.com

| Green Chemistry Approach | Catalyst / Conditions | Reaction Type | Advantages | Reference(s) |

| Solvent-Free Synthesis | Sodium Acetate / Grinding | Knoevenagel Condensation | Eliminates solvent waste, short reaction times, clean reaction, mild conditions. | tsijournals.com |

| Deep Eutectic Solvent (DES) Catalysis | MTPPBr–PCAT–DES / 80 °C | Synthesis of Pyranopyrimidines | Non-toxic, reusable catalyst and solvent, high yields, mild conditions. | nih.gov |

| Heterogeneous Nanoparticle Catalysis | Fe₂O₃/MFe₂O₄ (M=Cu, Ni) | Knoevenagel Condensation | Recyclable magnetic catalyst, high purity of products, high efficiency. | inorgchemres.org |

| Aqueous Media with Reusable Catalyst | [TPPHSP]Br (ionic liquid) / EtOH-H₂O | Knoevenagel Condensation | Use of water as a solvent, eco-friendly and reusable catalyst. | mdpi.com |

Q & A

Q. What statistical approaches validate the significance of halogen interactions in ligand-receptor binding studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.